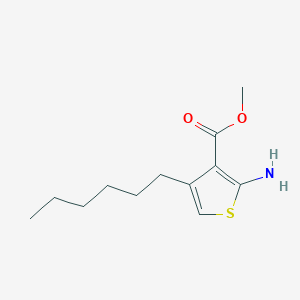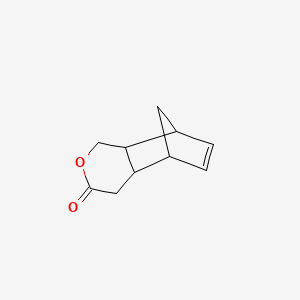![molecular formula C19H36O4 B14252469 Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- CAS No. 208713-62-6](/img/structure/B14252469.png)
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- is a chemical compound with the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a hydroxyl group attached to an octyl chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- typically involves the reaction of a fatty acid with an epoxidizing agent. One common method is the epoxidation of oleic acid using peracids such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out at a temperature range of 0-25°C to ensure the selective formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process involves the continuous addition of the fatty acid and the epoxidizing agent into the reactor, followed by separation and purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, typically at room temperature.
Reduction: LiAlH4, typically in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
科学的研究の応用
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used as a surfactant, plasticizer, and stabilizer in various industrial processes.
作用機序
The mechanism of action of Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 9,10-epoxystearate: Similar in structure but differs in the position of the oxirane ring.
Methyl 9,10-epoxyoctadecanoate: Another epoxidized fatty acid ester with a different chain length.
Uniqueness
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of both an oxirane ring and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
特性
CAS番号 |
208713-62-6 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC名 |
methyl 8-[(2R,3S)-3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-16(20)15-18-17(23-18)13-10-7-6-8-11-14-19(21)22-2/h16-18,20H,3-15H2,1-2H3/t16-,17-,18+/m1/s1 |
InChIキー |
JTZNGIXLOGCDSA-KURKYZTESA-N |
異性体SMILES |
CCCCCC[C@H](C[C@H]1[C@H](O1)CCCCCCCC(=O)OC)O |
正規SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


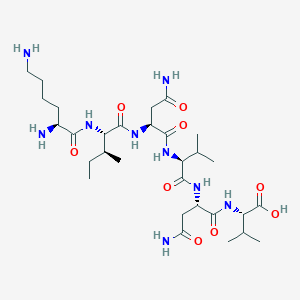

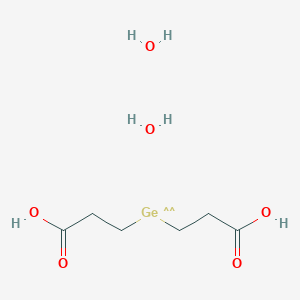
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
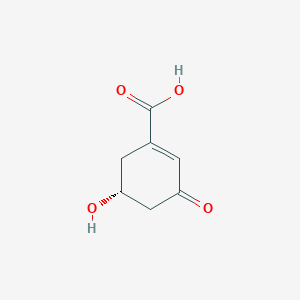

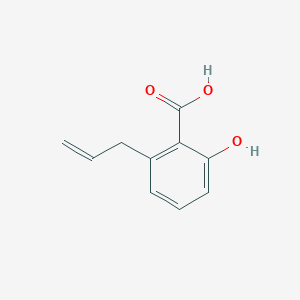
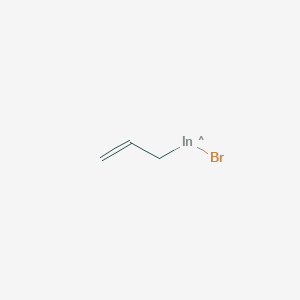
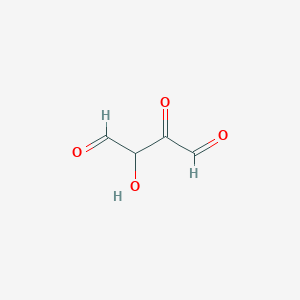
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
